1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354706-24-3
VCID: VC2573479
InChI: InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19)
SMILES: CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

CAS No.: 1354706-24-3

Cat. No.: VC2573479

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - 1354706-24-3

Specification

CAS No. 1354706-24-3
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19)
Standard InChI Key KPSHQRCAIZJHRL-UHFFFAOYSA-N
SMILES CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3
Canonical SMILES CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Basic Information and Identification

1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is characterized by its unique molecular structure that incorporates both pyrazole and pyridine rings. The compound features a methyl group at the 1-position, a phenyl group at the 4-position, and a carboxylic acid functional group at the 3-position . This heterocyclic system creates a distinctive chemical scaffold with potential for various interactions in biological systems.

The key chemical identifiers and properties of the compound are summarized in the following table:

PropertyValue
CAS Number1354706-24-3
Molecular FormulaC₁₄H₁₁N₃O₂
Molecular Weight253.26 g/mol
IUPAC Name1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid
InChIInChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19)
InChI KeyKPSHQRCAIZJHRL-UHFFFAOYSA-N
SMILESCN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3

Structural Features

The compound possesses a fused heterocyclic structure with several key structural elements that contribute to its chemical behavior and potential biological activity. The presence of the carboxylic acid functional group at the 3-position enhances its acidity and potential for forming hydrogen bonds, making it a promising candidate for various chemical reactions and applications .

The pyrazolo[3,4-b]pyridine core provides rigidity to the molecule while allowing for specific electronic distributions. The phenyl substituent at position 4 introduces hydrophobicity and potential for π-π stacking interactions with aromatic amino acid residues in protein binding sites, which is significant for drug-target interactions.

Synthesis Methods

General Approaches

The synthesis of pyrazolo[3,4-b]pyridines, including 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, typically involves condensation reactions between aminopyrazoles and appropriate carbonyl compounds. A common synthetic route employs trifluoroacetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals to form the desired heterocyclic system. This methodology has proven effective for creating various substituted derivatives within this chemical class.

Alternative approaches may involve multi-step synthesis routes, adapting established methods for related compounds in the pyrazolo[3,4-b]pyridine family. For example, synthesis of related compounds in this family may begin with appropriate 3-methyl-1H-pyrazolo[3,4-b]pyridine precursors that undergo oxidation to form corresponding carboxylic acids .

Structural Modifications

Structural Analysis

Tautomeric Forms

Pyrazolo[3,4-b]pyridines can exist in two possible tautomeric forms: the 1H- and 2H-isomers . In the case of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, the presence of the methyl group at the N1 position stabilizes the 1H-tautomer, preventing tautomerization to the 2H-form. This fixed tautomeric state can significantly influence the compound's biological activity and chemical reactivity.

Conformational Analysis

Biological ActivityDescription
AnticancerPotential inhibition of cancer cell proliferation
AntiviralActivity against various viral pathogens
Anti-inflammatoryReduction of inflammatory responses
AntitumorInhibition of tumor growth
AntimycobacterialActivity against Mycobacterium tuberculosis
Enzyme InhibitionPotential as selective FGFR inhibitors and cyclin-dependent kinase (Cdk) inhibitors

The presence of the carboxylic acid group in 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid may enhance its solubility and bioavailability, potentially making it a promising candidate for drug development applications.

Structure-Activity Relationships

In related pyrazolo[3,4-b]pyridine compounds, structure-activity relationship studies have revealed that modifications at specific positions can significantly influence biological activity. For instance, in compounds developed as potential cyclin-dependent kinase (Cdk) inhibitors, the pyrazole NH group plays a critical role, as its methylation can lead to reduced Cdk1 inhibitory activity .

The specific arrangement of substituents in 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid—particularly the combination of the N-methyl group, the phenyl substituent at position 4, and the carboxylic acid at position 3—creates a unique chemical entity with potentially distinctive biological properties that warrant further investigation .

QuantityPrice Range (as of April 2025)Purity
50 mg719.00 €≥ 95%
500 mg1,955.00 €≥ 95%

The compound is typically supplied in amber glass bottles to protect it from light degradation . Researchers should note that prices may vary depending on supplier, location, and quantity ordered.

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